molecular formula C12H14N2O7 B11470015 (1E)-1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-N-hydroxy-2-nitropropan-1-imine

(1E)-1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-N-hydroxy-2-nitropropan-1-imine

Cat. No.: B11470015
M. Wt: 298.25 g/mol
InChI Key: JMOZPNCDPGTBQG-LCYFTJDESA-N
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Description

(1E)-1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-N-hydroxy-2-nitropropan-1-imine: is an organic compound characterized by its complex structure, which includes a benzodioxole ring, methoxy groups, and a nitroimine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-N-hydroxy-2-nitropropan-1-imine typically involves multiple steps:

    Formation of the Benzodioxole Ring: The initial step involves the synthesis of the benzodioxole ring, which can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Nitroimine Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the nitroimine moiety.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Biochemical Studies: Used in studies involving enzyme inhibition and receptor binding.

Industry

    Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1E)-1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-N-hydroxy-2-nitropropan-1-imine involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitroimine moiety can participate in redox reactions, while the benzodioxole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-N-hydroxy-2-nitroethan-1-imine
  • (1E)-1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-N-hydroxy-2-nitrobutan-1-imine

Uniqueness

The unique combination of the benzodioxole ring, methoxy groups, and nitroimine moiety in (1E)-1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-N-hydroxy-2-nitropropan-1-imine distinguishes it from similar compounds. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14N2O7

Molecular Weight

298.25 g/mol

IUPAC Name

(NE)-N-[1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-nitropropylidene]hydroxylamine

InChI

InChI=1S/C12H14N2O7/c1-6(14(16)17)9(13-15)7-4-8-11(21-5-20-8)12(19-3)10(7)18-2/h4,6,15H,5H2,1-3H3/b13-9-

InChI Key

JMOZPNCDPGTBQG-LCYFTJDESA-N

Isomeric SMILES

CC(/C(=N/O)/C1=CC2=C(C(=C1OC)OC)OCO2)[N+](=O)[O-]

Canonical SMILES

CC(C(=NO)C1=CC2=C(C(=C1OC)OC)OCO2)[N+](=O)[O-]

Origin of Product

United States

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